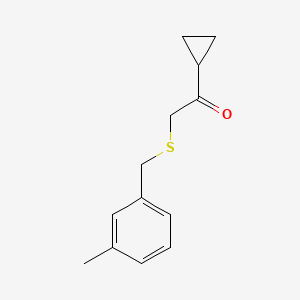
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 3-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thioether Formation: The 3-methylbenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylbenzylthiol) reacts with an appropriate electrophile.
Ketone Formation: The ethanone backbone is formed through oxidation reactions, often using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its biological activity.
Comparison with Similar Compounds
- 1-Cyclopropyl-2-(phenylthio)ethan-1-one
- 1-Cyclopropyl-2-(benzylthio)ethan-1-one
- 1-Cyclopropyl-2-((4-methylbenzyl)thio)ethan-1-one
Uniqueness: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is unique due to the presence of the 3-methylbenzylthio group, which imparts distinct chemical and biological properties. The cyclopropyl group also contributes to its unique reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-3-2-4-11(7-10)8-15-9-13(14)12-5-6-12/h2-4,7,12H,5-6,8-9H2,1H3 |
InChI Key |
VRYLZCZKOZQVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
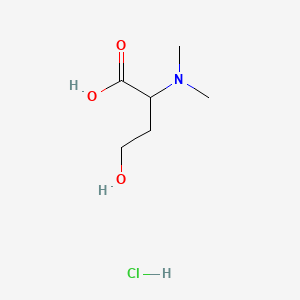
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
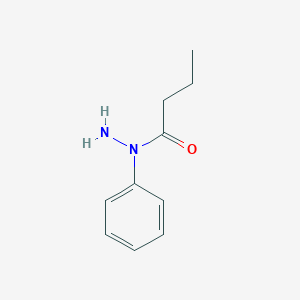
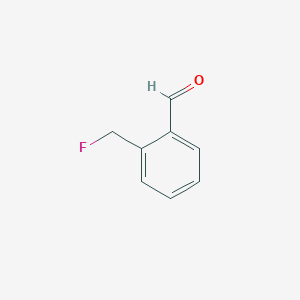
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)


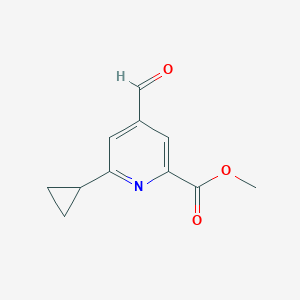
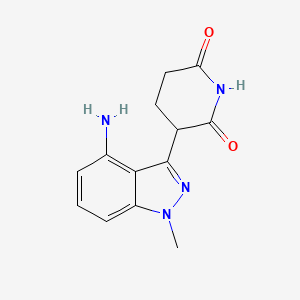
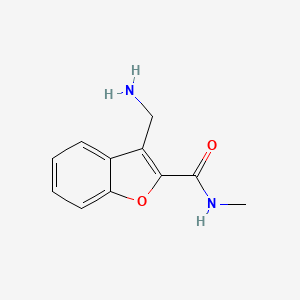
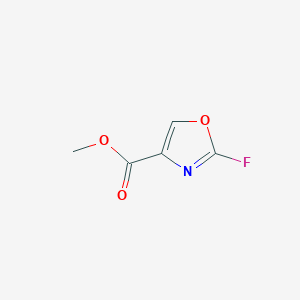
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)
